molecular formula C15H14BrNO2 B5712531 5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide

5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide

Cat. No.: B5712531
M. Wt: 320.18 g/mol
InChI Key: YEQYZYWQLHSMMR-UHFFFAOYSA-N
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Description

5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide is an organic compound that features a bromine atom, a tetrahydronaphthalene moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide typically involves the following steps:

    Amidation: The furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with 5,6,7,8-tetrahydronaphthalen-1-amine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can be oxidized to form furan-2,3-dione derivatives, while reduction can lead to tetrahydrofuran derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Hydrolysis: Formation of furan-2-carboxylic acid and 5,6,7,8-tetrahydronaphthalen-1-amine.

Scientific Research Applications

5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the furan ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The tetrahydronaphthalene moiety provides hydrophobic interactions that can further stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Similar structure but with an acetamide group instead of a furan-2-carboxamide group.

    4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of a carboxamide group.

Uniqueness

5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide is unique due to the presence of both a bromine atom and a furan ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7-9H,1-2,4,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQYZYWQLHSMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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